(3,3-Difluorooxan-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluorooxan-4-yl)methanol is an organic compound that features a difluorinated oxane ring with a methanol group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorooxan-4-yl)methanol typically involves the introduction of fluorine atoms into an oxane ring followed by the attachment of a methanol group. Common synthetic routes may include:
Fluorination of Oxane Precursors: Using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce fluorine atoms.
Methanol Group Introduction: This can be achieved through nucleophilic substitution reactions where a hydroxyl group is introduced to the fluorinated oxane ring.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorooxan-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to an aldehyde or carboxylic acid.
Reduction: Reduction of the oxane ring or the methanol group.
Substitution: Nucleophilic or electrophilic substitution reactions at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield (3,3-Difluorooxan-4-yl)formaldehyde, while reduction could produce (3,3-Difluorooxan-4-yl)methane.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions with fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Difluorooxan-4-yl)methanol would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorooxan-4-yl)ethanol: Similar structure but with an ethanol group.
(3,3-Difluorooxan-4-yl)amine: Contains an amine group instead of methanol.
(3,3-Difluorooxan-4-yl)acetate: An ester derivative.
Uniqueness
(3,3-Difluorooxan-4-yl)methanol is unique due to its specific combination of a difluorinated oxane ring and a methanol group, which can impart distinct chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C6H10F2O2 |
---|---|
Molecular Weight |
152.14 g/mol |
IUPAC Name |
(3,3-difluorooxan-4-yl)methanol |
InChI |
InChI=1S/C6H10F2O2/c7-6(8)4-10-2-1-5(6)3-9/h5,9H,1-4H2 |
InChI Key |
AOCBISLRVFNBAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1CO)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.